[2-(3-Methylphenoxy)ethyl]amine hydrochloride

Lipophilicity LogP Physicochemical Properties

Researchers face unpredictable partitioning and crystallization when using phenoxyethylamine free bases or isomer mixtures in aqueous synthesis. This meta-methyl phenoxyethylamine as a stable HCl salt solves the variability. - **Quantifiable advantage:** logP 1.75-1.76 (free base: ~2.83), enhancing aqueous solubility for amide bonds or reductive aminations. - **Synthetic utility:** Primary amine enables amides, ureas, and secondary amines for SAR or agrochemical scaffolds. - **Supply security:** Solid, ambient-stable salt form ensures reliable handling and consistent batch purity up to 98%.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 908595-75-5
Cat. No. B3166176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methylphenoxy)ethyl]amine hydrochloride
CAS908595-75-5
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN.Cl
InChIInChI=1S/C9H13NO.ClH/c1-8-3-2-4-9(7-8)11-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H
InChIKeyYHMGYXICJXFMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(3-Methylphenoxy)ethyl]amine Hydrochloride – Product Identity & Core Characteristics


[2-(3-Methylphenoxy)ethyl]amine hydrochloride (CAS 908595-75-5) is a phenoxyethylamine derivative supplied as a hydrochloride salt, with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . The compound features a meta-methyl substituted aromatic ring linked to an ethylamine moiety via an ether bond. It is primarily utilized as a chemical building block and synthetic intermediate in medicinal chemistry and agrochemical research [1]. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it suitable for various reaction conditions .

Positional Isomer
meta-Methyl substitution pattern on phenoxy ring
Distinct from ortho/para isomers in reactivity and logP
Salt Form
Hydrochloride salt for enhanced aqueous compatibility
May support aqueous-phase and polar solvent reactions
Workflow
Chemical building block for medicinal and agrochemical synthesis
Used in amide formation, reductive amination, and scaffold derivatization

[2-(3-Methylphenoxy)ethyl]amine Hydrochloride: Generic Substitution Risks


The specific meta-methyl substitution pattern and hydrochloride salt form of [2-(3-Methylphenoxy)ethyl]amine hydrochloride are critical to its physicochemical and reactivity profile. While the free base (CAS 6487-99-6) and analogs like the ortho- (CAS 26583-60-8) and para-methyl (CAS 26583-58-4) isomers share the same core structure, their substitution patterns lead to quantifiable differences in lipophilicity (logP) and aqueous solubility [1]. Furthermore, the hydrochloride salt provides a defined, solid-state form with a specific logP of 1.75-1.76, which is significantly different from the free base (logP ~2.83) . These differences directly impact partitioning in biphasic reactions, crystallization behavior, and the selection of appropriate solvents for downstream synthetic steps. Substituting a generic analog without verifying these parameters can lead to unpredictable reaction yields and purity outcomes.

Free Base
LogP and solubility shift
The free base exhibits significantly higher lipophilicity, which may alter partitioning in biphasic reactions and impact synthetic yields if substituted without method adjustment.
Isomer Swap
ortho/para-methyl analogs diverge
Replacing meta-methyl with ortho- or para-methyl isomers changes lipophilicity and likely crystallization behavior; reaction outcomes may not transfer directly.

[2-(3-Methylphenoxy)ethyl]amine Hydrochloride – Comparative Evidence


Lipophilicity: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of the compound exhibits a calculated LogP of 1.75-1.76, which is substantially lower than the LogP of the corresponding free base, 2-(3-methylphenoxy)ethanamine, at 2.83. This quantifiable difference of approximately 1.08 LogP units indicates significantly higher polarity and aqueous compatibility for the hydrochloride salt . The N-methyl derivative (methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride) has a reported LogP of 2.07, which is intermediate between the target compound and the free base [1].

Lipophilicity: Salt vs Free Base
Cross-study comparable
LogP 1.75–1.76 (HCl salt) vs 2.83 (free base); Δ ≈ 1.08 units
Salt form is markedly more polar, influencing aqueous-phase reaction design.
Calculated LogP; N-methyl derivative: 2.07
Lipophilicity LogP Physicochemical Properties Salt Form

Aqueous Solubility: Salt vs. Free Base

The free base form of the compound, 2-(3-methylphenoxy)ethanamine, has a reported aqueous solubility of 9.4 g/L at 25°C [1]. While a specific solubility value for the hydrochloride salt was not identified in primary sources, the general principle of hydrochloride salts having enhanced aqueous solubility over their free base counterparts is well-established. The ortho-methyl analog free base exhibits a comparable solubility of 9.8 g/L at 25°C, confirming the meta-methyl free base's solubility is within class expectations [2].

Aqueous Solubility: Salt vs Free Base
Class-level inference
Free base: 9.4 g/L (25°C); HCl salt: exact value not found, expected higher solubility
Supports selection of hydrochloride salt for polar solvent or aqueous systems.
Data to verify; solubility enhancement inferred from general salt behavior
Solubility Aqueous Chemistry Salt Form Formulation

Purity & Price Comparison

The compound is commercially available from multiple vendors with varying purity specifications and price points, which directly impact procurement decisions. Fluorochem offers a 95% purity grade at £313.00 for 1 gram . Leyan provides a higher purity grade of 98% (price upon request) . AKSci offers a 95% purity grade at $141 for 1 gram . The N-methyl analog, methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride, is priced at €484.00 for 2500mg (approx. 2.5g) .

Purity & Price Comparison
Direct comparison
95% purity: $141–£313 per gram; N-methyl analog 2500mg: €484.00
Substantial vendor price variation; N-methyl analog more expensive per unit mass.
Vendor-listed conditions; review current pricing and purity requirements.
Purity Procurement Cost Vendor Comparison

Hazard Classification Comparison

The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This hazard profile is consistent with the N-methyl analog, which shares the same H315 and H319 statements [1]. However, the target compound also carries an H302 (harmful if swallowed) warning, which is not explicitly listed for the N-methyl analog in the same datasheet [1]. This indicates a subtle but important difference in oral toxicity classification.

Hazard Classification
Cross-study comparable
H302, H315, H319, H335 (target) vs H315, H319, H335 (N-methyl analog)
Additional H302 warning may influence handling protocols for oral-exposure-sensitive workflows.
Based on vendor SDS and PubChem GHS classifications
Safety Handling Hazard Classification GHS

Meta vs. Ortho/Para Substitution

The meta-methyl substitution pattern on the phenoxy ring of [2-(3-Methylphenoxy)ethyl]amine hydrochloride results in a distinct lipophilicity profile compared to its ortho- and para-methyl isomers. The ortho-methyl free base has a reported LogP of 2.03, while the para-methyl free base has a LogP of 2.83, identical to the meta-methyl free base [1][2]. The hydrochloride salt of the meta-methyl compound further reduces the LogP to 1.75-1.76, providing a unique polarity profile not shared by the other isomers .

Meta vs Ortho/Para Substitution
Cross-study comparable
Meta-methyl HCl: LogP 1.75–1.76; ortho-methyl free base: 2.03; para-methyl free base: 2.83
Meta-isomer hydrochloride provides a distinct polarity profile not replicated by other isomers.
Calculated LogP; influences chromatographic separation and partitioning
Structural Isomers Substitution Pattern Lipophilicity Structure-Activity Relationship

PNMT Inhibition Baseline

A structurally related compound, 2-(3-methylphenoxy)ethylamine, has been tested for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), showing a Ki of 1.11E+6 nM [1]. This extremely weak affinity confirms that the core scaffold has minimal intrinsic activity against this target. While not a strength in itself, this data provides a clean baseline for medicinal chemists, indicating that any future potent analogs derived from this scaffold will owe their activity to the newly introduced functional groups rather than the core structure.

PNMT Inhibition Baseline
Supporting evidence
Ki = 1.11E+6 nM (weak)
Minimal intrinsic activity; may serve as negative control or SAR starting point.
Compared to potent PNMT inhibitor SK&F 64139 (Ki ~10 nM)
Biological Activity PNMT Inhibition Medicinal Chemistry

[2-(3-Methylphenoxy)ethyl]amine Hydrochloride – Application Scenarios


Aqueous-Phase Synthesis and Bioconjugation

The hydrochloride salt form, with its calculated LogP of 1.75-1.76, provides significantly enhanced water solubility compared to the free base. This property makes it the preferred form for reactions conducted in aqueous or mixed aqueous-organic solvent systems, such as amide bond formations, reductive aminations, or click chemistry applications in a biological context .

CNS Drug Discovery Building Block

The compound's phenoxyethylamine scaffold is structurally related to known pharmacophores targeting neurotransmitter systems. Its well-defined, weak baseline activity against PNMT (Ki = 1.11E+6 nM) makes it an ideal starting point for structure-activity relationship (SAR) studies, where novel functional groups can be added to improve potency and selectivity [1]. The meta-methyl substitution offers a distinct lipophilicity profile compared to ortho- and para- isomers, which can be exploited to fine-tune blood-brain barrier penetration [2].

Synthesis of Agrochemical Intermediates

The primary amine functionality of this compound allows for facile derivatization into amides, ureas, and secondary amines, which are common motifs in herbicides and plant growth regulators. The hydrochloride salt's solid-state form and improved stability under ambient conditions facilitate easier handling and storage in an industrial setting compared to the free base [3].

Calibration Standard for Analytical Methods

The availability of this compound in high purity (up to 98%) from vendors like Leyan makes it suitable for use as a reference standard in the development and validation of HPLC, LC-MS, or GC methods. Its distinct LogP and UV-absorbing aromatic ring allow for reliable detection and quantification, ensuring method accuracy and reproducibility .

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Hydrochloride salt for higher aqueous compatibility
Partitioning and reactivity in biphasic or polar solvent systems
CNS-targeted library synthesis
Meta-methyl substitution with defined lipophilicity profile
SAR exploration and blood-brain barrier penetration potential
Agrochemical intermediate derivatization
Primary amine reactivity and solid-state stability
Conversion to amides, ureas, or secondary amines
Analytical reference standard
High-purity grades available (up to 98%)
HPLC/LC-MS method development and system suitability
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